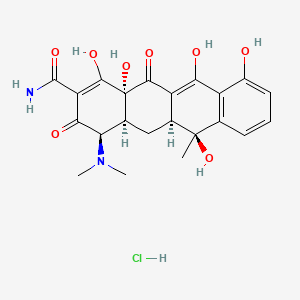

Epitetracycline hydrochloride

Description

Properties

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHPQHVWDULOY-DXDJYCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873794 | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-80-6 | |

| Record name | Epitetracycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Epitetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Epitetracycline Hydrochloride

Discovery, Chemistry, and Analytical Control

Executive Summary

Epitetracycline hydrochloride (4-epitetracycline) is the C-4 epimer of the broad-spectrum antibiotic tetracycline.[1][2] While often categorized merely as a degradation impurity, its historical and clinical significance is profound. It serves as the primary marker for tetracycline instability and, in its anhydro- form, is the causative agent of reversible Fanconi syndrome. This guide provides a rigorous technical analysis of its discovery, the kinetics of its formation, toxicological mechanisms, and validated protocols for its synthesis and chromatographic isolation.

Historical Discovery & Structural Elucidation[3][4]

The "Degradation" Discovery

Unlike therapeutic molecules discovered via bioprospecting, epitetracycline was discovered through failure. Following the commercialization of Chlortetracycline (Aureomycin) in 1948 and Tetracycline in 1953, clinicians and stability scientists noted a significant potency loss in acidic solutions.

In the mid-1950s, researchers at Lederle Laboratories and Pfizer identified that tetracycline was not disappearing but changing. J.R.D. McCormick and colleagues (1957) were pivotal in elucidating that the "inactive" fraction was a stereoisomer. They determined that the dimethylamino group at the C-4 position had flipped from the natural

The Clinical Crisis (1963)

The molecule gained infamy in 1963 when Frimpter et al. published cases of "Outdated Tetracycline" toxicity. Patients ingesting degraded tetracycline presented with glycosuria, aminoaciduria, and acidosis—a condition later identified as acquired Fanconi syndrome. This linked the chemical stability of the C-4 position directly to patient safety, mandating the rigorous impurity limits seen in USP/EP monographs today.

Mechanistic Chemistry: The Epimerization Pathway[1]

The formation of epitetracycline is a reversible, first-order reaction governed by pH and solvent conditions.

Thermodynamic Equilibrium

In aqueous solution, tetracycline (TC) exists in equilibrium with 4-epitetracycline (ETC).

-

pH Influence: The rate is pH-dependent.[1][3]

-

pH 2.0 – 6.0: Rapid epimerization occurs. The C-4 proton is labile, allowing the dimethylamino group to pass through an achiral enol intermediate.

-

Equilibrium Ratio: Typically stabilizes at approximately 55:45 (TC:ETC).

-

-

Catalysis: The reaction is catalyzed by citrate and phosphate buffers, which stabilize the transition state.

The Anhydro- Toxicity Link

Crucially, epitetracycline itself is not the primary nephrotoxin. Under acidic conditions (pH < 2), both TC and ETC undergo dehydration at the C-5a/C-6 positions to form Anhydrotetracycline (ATC) and 4-Epianhydrotetracycline (EATC) . EATC is the specific mitochondrial toxin responsible for renal tubule necrosis.

Pathway Visualization

The following diagram illustrates the degradation logic and the critical divergence between reversible epimerization and irreversible dehydration.

Figure 1: The degradation landscape of tetracycline. Note the reversible equilibrium between TC and ETC, and the irreversible acid-catalyzed dehydration leading to the toxic EATC.

Technical Protocols

Preparation of Epitetracycline Hydrochloride Standard

Purpose: To generate a high-purity reference standard for HPLC calibration when commercial standards are unavailable or cost-prohibitive.

Principle: Drive the equilibrium of pure tetracycline hydrochloride toward the epimer using controlled acidic conditions, then isolate via solubility differences.

Materials:

-

Tetracycline Hydrochloride (USP Grade)[1]

-

Phosphate Buffer (1M, pH 2.5)

-

n-Butanol

-

Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g of Tetracycline HCl in 50 mL of 1M Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid).

-

Incubation: Seal the vessel and incubate at 60°C for 24 hours . This thermal stress accelerates the first-order kinetics to reach the ~50:50 equilibrium point.

-

Extraction: Cool to room temperature. Extract the solution three times with 50 mL portions of n-butanol. (Epitetracycline is slightly more lipophilic in this system).

-

Precipitation: Concentrate the combined butanol extracts under vacuum (rotary evaporator, <40°C) to approximately 10 mL.

-

Crystallization: Add 100 mL of cold acetone to the concentrate. Epitetracycline HCl will precipitate.

-

Purification: Filter the solid. Recrystallize from methanol/water to remove residual phosphate salts.

-

Validation: Confirm identity via HPLC (relative retention time ~0.6 vs. Tetracycline) and UV max (slight hypsochromic shift).

Analytical Protocol: HPLC Separation

Purpose: Quantitative determination of Epitetracycline impurity in pharmaceutical formulations.

Challenge: Tetracyclines chelate with residual metal ions in silica columns, causing severe peak tailing. This protocol uses an oxalate buffer to mask silanol activity.

Instrument Parameters:

| Parameter | Setting |

| Column | C18 (L1), End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18) |

| Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (General) or 355 nm (Specific for tetracycline core) |

| Injection Vol | 20 µL |

Mobile Phase Preparation:

-

Solution A (Oxalate Buffer): Dissolve 1.26 g Ammonium Oxalate in 1000 mL water. Adjust pH to 5.8 with dilute ammonia.

-

Solution B (Organic): Dimethylformamide (DMF) or Acetonitrile (ACN). Note: DMF provides better resolution for epimers but ACN is greener.

-

Composition: Isocratic mix of Buffer:DMF:ACN (68:27:5) .

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between 4-Epitetracycline (elutes first) and Tetracycline.

-

Tailing Factor: < 1.5 (Critical for quantification accuracy).

Analytical Workflow Visualization

The following diagram outlines the decision tree for analyzing tetracycline stability samples.

Figure 2: HPLC Method Development and System Suitability decision tree for Tetracycline/Epitetracycline separation.

Toxicology & Clinical Implications[6]

Mechanism of Fanconi Syndrome

The toxicity of "old tetracycline" is a classic example of mitochondrial toxicity.

-

Metabolic Blockade: 4-Epianhydrotetracycline (the degradation product of epitetracycline) accumulates in the proximal renal tubule cells.

-

Oxidative Phosphorylation: It inhibits oxidative phosphorylation in the mitochondria.

-

Transport Failure: The resulting ATP depletion disables the active transport pumps (Na+/K+ ATPase).

-

Result: Failure to reabsorb glucose, amino acids, bicarbonate, and phosphates from the urine (Fanconi Syndrome).[4][5]

Safety Limits

Current pharmacopeial standards (USP/EP) enforce strict limits to prevent this:

-

4-Epitetracycline: Not more than (NMT) 3.0 - 6.0% (depending on monograph).

-

4-Epianhydrotetracycline: NMT 0.5% (Strict control due to toxicity).

References

-

McCormick, J. R. D., et al. (1957). "The Reversible Epimerization of Tetracycline." Journal of the American Chemical Society, 79(11), 2849–2858. Link

-

Frimpter, G. W., et al. (1963). "Reversible 'Fanconi Syndrome' Caused by Degraded Tetracycline."[6] JAMA, 184(2), 111-113. Link

-

United States Pharmacopeia (USP). "Tetracycline Hydrochloride Monograph."[7] USP-NF Online. Link

-

Mavromoustakos, T., et al. (2006). "Tetracycline antibiotics: chemical, biological and pharmacological aspects." Current Medicinal Chemistry. Link

-

Sokoloski, T. D., et al. (1977).[8] "Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution." Journal of Pharmaceutical Sciences, 66(8), 1159-1165. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fanconi Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Drug-induced Fanconi's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fanconi Syndrome: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 7. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitetracycline hydrochloride as a tetracycline degradation product

An In-depth Technical Guide to Epitetracycline Hydrochloride: A Core Degradation Product of Tetracycline

Introduction: The Significance of a Stereochemical Shift

In the lifecycle of tetracycline, a broad-spectrum antibiotic widely used in human and veterinary medicine, chemical stability is a critical determinant of both efficacy and safety. Among its various degradation pathways, the formation of epitetracycline hydrochloride stands out as a primary concern for pharmaceutical scientists. Epitetracycline is the C4-epimer of tetracycline, a diastereomer that differs only in the spatial arrangement of the dimethylamino group at the fourth carbon atom.[1] This seemingly minor structural alteration has profound consequences, leading to a significant reduction in antibacterial potency and, in some contexts, a potential increase in toxicity.[2]

The spontaneous isomerization of tetracycline to its 4-epimer, particularly in solution under weakly acidic conditions, represents a direct loss of the active pharmaceutical ingredient (API).[3][4] For researchers, scientists, and drug development professionals, understanding the kinetics, mechanism, and analytical control of epitetracycline hydrochloride is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, stability, and safety of tetracycline-based therapeutics. This guide provides a detailed examination of the formation, characterization, and biological implications of this critical degradation product.

The Chemistry of C4 Epimerization: Mechanism and Influencing Factors

The conversion of tetracycline to 4-epitetracycline is a classic example of epimerization, a reversible, first-order reaction that alters the configuration of a single chiral center in a molecule with multiple such centers.[4]

The Underlying Mechanism

The core of the epimerization mechanism lies in the chemical environment of the C4 carbon. The process is catalyzed by acid and proceeds through an enol intermediate.[4][5]

-

Protonation: In an acidic environment, the dimethylamino group at C4 is protonated.

-

Enolization: The ketone group at C4 undergoes enolization. This step involves the formation of a double bond between C4 and C4a, which temporarily eliminates the chirality at the C4 position.[4]

-

Re-ketonization: The enol intermediate reverts to the keto form. This re-ketonization can occur from either face of the planar enol structure. If the proton is added back from the original face, tetracycline is reformed. If it is added from the opposite face, the C4 epimer, 4-epitetracycline, is formed.[4]

This reversible process eventually leads to an equilibrium mixture of the two epimers.

Caption: Reversible epimerization of tetracycline at the C4 position.

Key Factors Driving Epimerization

The rate and extent of epimerization are highly dependent on the physicochemical environment. Understanding these factors is crucial for designing stable formulations.

-

pH: This is the most critical factor. The epimerization rate is fastest in weakly acidic solutions, typically between pH 3 and 5.[4] Under more strongly acidic conditions (below pH 2), other degradation pathways, such as the formation of toxic anhydrotetracycline derivatives, become dominant.[4]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of epimerization, hastening the approach to equilibrium.[3] For instance, the conversion can be essentially complete in half an hour at 100°C, whereas it may take days at 50°C.[3]

-

Catalysts: Certain buffer species, particularly phosphate, have been shown to catalyze the epimerization reaction.[6] This is a vital consideration during formulation, as phosphate buffers are common pharmaceutical excipients.

Physicochemical Profile of Epitetracycline Hydrochloride

Accurate identification of epitetracycline hydrochloride relies on a clear understanding of its physical and chemical properties, which distinguish it from the parent compound.

| Property | Value | Source |

| Chemical Name | (4R,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide, monohydrochloride | [7] |

| Synonyms | 4-epi-Tetracycline HCl, Quatrimycin | [7] |

| CAS Number | 23313-80-6 | [8] |

| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl | [7] |

| Molecular Weight | 480.9 g/mol | [7] |

| Appearance | Yellow, fine crystalline powder | [5] |

| Melting Point | 217 °C | [5] |

| Solubility | Slightly soluble in water and methanol. Soluble in DMSO (~1 mg/mL) and PBS (pH 7.2, ~3.3 mg/mL). | [5][7] |

| Stability | Light sensitive. Stable as a solid at -20°C for ≥4 years. Aqueous solutions are not recommended for storage beyond one day. | [5][7] |

| UV/Vis. λmax | 219, 256, 364 nm | [7] |

Analytical Methodologies for Control and Quantification

The routine analysis of tetracycline products for epitetracycline content is a mandatory quality control step. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[1]

Workflow for Analytical Determination

The process of quantifying epitetracycline in a pharmaceutical sample follows a well-defined, systematic workflow to ensure accuracy and reproducibility.

Caption: Standard workflow for HPLC-based quantification of epitetracycline.

Detailed HPLC-UV Protocol (Self-Validating System)

This protocol is based on established methods for the separation of tetracyclines and their epimers.[9] Its trustworthiness is established by system suitability checks and validation against reference standards.

1. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

-

Column: Phenomenex C18 or equivalent (250 mm × 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.05 M Oxalic Acid, pH adjusted to 2.5.

-

Mobile Phase B: Acetonitrile.

-

Mobile Phase C: Methanol.

-

Gradient Elution: A multi-step gradient is typically required to achieve baseline separation of tetracycline, epitetracycline, and other potential degradants. The specific gradient should be optimized for the column and system in use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 360 nm.[9]

-

Injection Volume: 20 µL.

3. Reagent and Sample Preparation:

-

Reference Standards: Prepare stock solutions of USP-grade Tetracycline HCl and 4-Epitetracycline HCl reference standards in methanol (e.g., 1000 µg/mL).[10]

-

Working Standards: Dilute stock solutions with the mobile phase to create a series of calibration standards (e.g., 10-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the tetracycline sample in a suitable solvent (e.g., 0.01 M HCl) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter prior to injection.

4. System Suitability and Validation:

-

Trustworthiness Check: Before sample analysis, inject a system suitability solution containing both tetracycline and epitetracycline. The resolution between the two peaks must be greater than 1.2 to ensure adequate separation.[1]

-

Quantification: Construct a calibration curve from the working standards. Calculate the concentration of epitetracycline in the test samples by comparing their peak areas to the calibration curve. The results are typically expressed as a percentage of the tetracycline content.

For unequivocal identification, especially in complex matrices or during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, as it provides molecular weight information that confirms the identity of the peaks.[11]

Biological and Regulatory Implications

The formation of epitetracycline is not just a chemical curiosity; it has direct consequences for the clinical use of tetracycline.

-

Diminished Antibacterial Activity: Epitetracycline exhibits significantly reduced antibacterial activity compared to its parent compound.[5][11] Its formation directly leads to a loss of product potency, which can compromise therapeutic outcomes.

-

Potential for Increased Toxicity: While tetracycline itself has a well-characterized safety profile, some evidence suggests its degradation products may have stronger toxic effects.[2] The formation of other related degradants, such as anhydrotetracycline and epianhydrotetracycline, is known to be associated with renal toxicity (Fanconi syndrome).[4] Therefore, controlling epimerization is also a strategy to prevent the formation of these more dangerous byproducts.

-

Regulatory Scrutiny: Due to the impact on potency and safety, regulatory agencies worldwide, including the United States Pharmacopeia (USP), impose strict limits on the amount of epitetracycline and other degradation products allowed in tetracycline drug substances and products.[1] Adherence to these limits is a non-negotiable aspect of pharmaceutical manufacturing and quality control.

Conclusion

Epitetracycline hydrochloride is an unavoidable and critical degradation product in the lifecycle of tetracycline. Its formation, driven primarily by pH and temperature, represents a direct pathway to reduced drug efficacy. For professionals in drug development and research, a thorough understanding of the epimerization mechanism is essential for creating stable formulations that preserve the integrity of the active molecule. The implementation of robust, validated analytical methods, predominantly HPLC, is the cornerstone of quality control, ensuring that each batch of tetracycline meets the stringent safety and potency standards required for therapeutic use. Ultimately, managing the presence of epitetracycline is fundamental to guaranteeing the reliable performance of this important antibiotic.

References

-

LookChem. (n.d.). Cas 23313-80-6, 4-EPITETRACYCLINE HYDROCHLORIDE. Retrieved from [Link]

-

Li, Q., et al. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. PubMed. Retrieved from [Link]

-

Wu, N., et al. (2022). Degradation Of Tetracycline Antibiotic in Water by an Electro/Peroxydisulfate System Catalyzed with Fe2+ Loaded on Activ. Polish Journal of Environmental Studies. Retrieved from [Link]

- Doerschuk, A. P., et al. (1961). U.S. Patent No. US3009956A - 4-epitetracycline antibiotic transformation process. Google Patents.

-

Daghrir, R., & Drogui, P. (2023). The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies. PMC - NIH. Retrieved from [Link]

-

Li, Y., et al. (2023). Highly Efficient Photocatalytic Degradation of Tetracycline by Modifying UiO-66 via Different Regulation Strategies. ACS Omega. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism. MDPI. Retrieved from [Link]

-

Wang, Z., et al. (n.d.). Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. MDPI. Retrieved from [Link]

-

Pawelczyk, E. A., & Pawlaczyk, J. Z. (n.d.). Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Young, J. E., et al. (n.d.). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... ResearchGate. Retrieved from [Link]

-

Jiang, Y., et al. (n.d.). Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Epitetracycline hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Kim, S., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. NIH. Retrieved from [Link]

-

Kowalski, P., & Oledzka, I. (n.d.). Screening method for the determination of selected tetracyclines in water by liquid chromatography with diode array detector. SciSpace. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). Retrieved from [Link]

-

Lv, X., et al. (2022). Photocatalytic degradation of tetracycline hydrochloride with g-C3N4/Ag/AgBr composites. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Epitetracycline hydrochloride | TargetMol [targetmol.com]

- 3. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4-epi-Tetracycline Hydrochloride | LGC Standards [lgcstandards.com]

- 9. scispace.com [scispace.com]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Epitetracycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline hydrochloride is a significant compound in the field of pharmaceutical sciences, primarily known as the C4 epimer of the broad-spectrum antibiotic, tetracycline hydrochloride.[1][2] Its formation, primarily through the epimerization of tetracycline in acidic solutions, represents a critical factor in the stability and efficacy of tetracycline-based drug products.[1][2] As a degradation product, epitetracycline exhibits significantly reduced antibacterial activity compared to its parent compound.[1] A thorough understanding of its chemical and physical properties is therefore paramount for the development, manufacturing, and quality control of tetracycline pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of epitetracycline hydrochloride, along with detailed analytical methodologies for its characterization.

Chemical Properties

Nomenclature and Structure:

-

Systematic Name: (4R,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide hydrochloride[2]

-

Synonyms: 4-Epitetracycline hydrochloride, Quatrimycin hydrochloride[2]

-

CAS Number: 23313-80-6[3]

The key structural feature of epitetracycline is the stereochemical inversion at the C4 position, which distinguishes it from tetracycline. This seemingly minor change in the orientation of the dimethylamino group has a profound impact on its biological activity.

Molecular Formula and Weight:

The chemical formula and molecular weight of epitetracycline hydrochloride are fundamental parameters for quantitative analysis and formulation development.

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 480.9 g/mol |

Epimerization and Stability:

Epitetracycline is formed from tetracycline through a reversible epimerization process, particularly in solutions with a pH below 3.[4][5] This transformation is a critical consideration for the shelf-life and storage conditions of tetracycline-containing products. The stability of epitetracycline hydrochloride itself is also a concern; it is known to be light-sensitive and should be stored in tight, light-resistant containers.[6] For long-term storage, temperatures of -20°C are recommended.[1]

Physical Properties

Appearance and Form:

Epitetracycline hydrochloride is typically a yellow, fine crystalline powder.[7]

Melting Point:

The melting point of epitetracycline hydrochloride is a key physical constant used for its identification and purity assessment.

| Property | Value |

| Melting Point | 217 °C |

Solubility Profile:

The solubility of epitetracycline hydrochloride in various solvents is a critical factor for its extraction, purification, and formulation.

| Solvent | Solubility |

| Water | Slightly soluble (sonication may be required) |

| Methanol | Very slightly soluble (sonication may be required) |

| Dimethyl sulfoxide (DMSO) | Slightly soluble (approximately 1 mg/mL) |

| Dimethylformamide (DMF) | Soluble (approximately 1.4 mg/mL) |

| PBS (pH 7.2) | Soluble (approximately 3.3 mg/mL) |

Spectroscopic Properties:

-

UV-Vis Spectroscopy: Epitetracycline hydrochloride exhibits characteristic ultraviolet-visible absorption maxima, which are utilized for its quantification.

-

λmax: 219, 256, 364 nm[2]

-

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed IR and NMR spectral data for epitetracycline hydrochloride are not as readily available in the public domain as for its parent compound, tetracycline hydrochloride, these techniques are crucial for its structural elucidation. The IR spectrum of tetracycline hydrochloride shows characteristic peaks for its various functional groups, and similar absorptions would be expected for epitetracycline, with potential subtle shifts due to the change in stereochemistry.[8] Likewise, ¹H and ¹³C NMR would be invaluable for confirming the epimeric nature of the compound by observing changes in the chemical shifts and coupling constants of the protons and carbons around the C4 center.

Analytical Characterization

The accurate and precise measurement of epitetracycline hydrochloride is essential for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of tetracycline and its related impurities, including epitetracycline.

Experimental Protocol: Reversed-Phase HPLC for the Separation of Tetracycline and Epitetracycline

This protocol is based on established methods for the analysis of tetracycline and its epimers.[4][9][10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 or Phenyl column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[9][11]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of:

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve epitetracycline hydrochloride and tetracycline hydrochloride reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Preparation: Dissolve the sample containing tetracycline and potential epitetracycline in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[12]

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Identify the peaks corresponding to epitetracycline and tetracycline based on their retention times compared to the standards. Quantify the amount of epitetracycline by comparing its peak area to that of the standard.

Causality Behind Experimental Choices:

-

Reversed-Phase Column: The use of a C18 or Phenyl column provides a non-polar stationary phase that effectively separates the moderately polar tetracycline and epitetracycline molecules based on their hydrophobic interactions.

-

Acidic Mobile Phase: An acidic pH (around 2.2) is crucial to suppress the ionization of the acidic functional groups of the tetracyclines, leading to better peak shape and retention. It also helps to minimize on-column epimerization.

-

Acetonitrile Gradient: A gradient elution allows for the efficient separation of compounds with different polarities within a reasonable analysis time.

-

UV Detection: The conjugated system of the tetracycline molecule provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Workflow for HPLC Analysis of Epitetracycline Hydrochloride:

Caption: Workflow for the HPLC analysis of epitetracycline hydrochloride.

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative identification and separation of tetracycline and its epimers.

Experimental Protocol: TLC for the Separation of Tetracycline and Epitetracycline

This protocol is adapted from methods developed for the analysis of tetracyclines in various matrices.[13]

Materials and Conditions:

-

TLC Plate: Silica gel 60 F

254plates, pre-treated by immersion in a 10% EDTA solution at pH 9.0, followed by drying. -

Mobile Phase: A mixture of water, methanol, and dichloromethane in a ratio of 6:35:59 (v/v/v).[13]

-

Application: Apply the standard and sample solutions as small spots onto the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

-

Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm and 366 nm.[13]

Causality Behind Experimental Choices:

-

EDTA-Treated Silica Gel: Tetracyclines have a strong tendency to chelate with metal ions present in silica gel, which can lead to poor separation and tailing of spots. Pre-treating the plate with EDTA masks these metal ions, resulting in sharper, more defined spots.

-

Mobile Phase Composition: The specific ratio of water, methanol, and dichloromethane is optimized to provide a suitable polarity for the differential migration of tetracycline and epitetracycline on the stationary phase.

-

UV Visualization: The fluorescent nature of tetracyclines allows for their sensitive detection under UV light.

Logical Relationship in TLC Analysis:

Caption: Logical flow of TLC separation for epitetracycline.

Pharmacopeial Standards

The United States Pharmacopeia (USP) provides a monograph for epitetracycline hydrochloride, which outlines key quality control parameters.[14]

| Test | Specification |

| Assay | Not less than 70.0% of C |

| pH | Between 2.3 and 4.0 in a 10 mg/mL solution.[14] |

| Loss on Drying | Not more than 6.0% of its weight when dried in a vacuum at 60°C for 3 hours.[14] |

| Limit of 4-Epianhydrotetracycline | Not more than 2.0%.[14] |

Conclusion

A comprehensive understanding of the chemical and physical properties of epitetracycline hydrochloride is indispensable for professionals in the pharmaceutical industry. Its formation as a degradation product of tetracycline necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and efficacy of tetracycline-based medicines. The information and protocols presented in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of antibiotics.

References

- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Tetracycline and its C4-Epimer. Benchchem.

- Journal of Liquid Chromatography & Related Technologies. (2014).

- ResearchGate. (2024). Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Po.

- Chromatography Online. (n.d.). New HPLC/UHPLC Assay Methods for Impurities in Tetracycline.

- Veeprho. (n.d.). 4-Epitetracycline hydrochloride | CAS 23313-80-6.

- ChemicalBook. (n.d.). Epitetracycline Hydrochloride, chemical structure, molecular formula, Reference Standards.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... | Download Scientific Diagram.

- Agilent. (n.d.).

- TargetMol. (n.d.). 4-Epitetracycline hydrochloride.

- Cayman Chemical. (n.d.). Epitetracycline (hydrochloride) (Quatrimycin, 4-epi-Tetracycline, CAS Number: 23313-80-6).

- PubMed. (1980).

- Fisher Scientific. (n.d.). New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycl.

- LGC Standards. (n.d.). 4-epi-Tetracycline Hydrochloride.

- USP Store. (n.d.). Epitetracycline Hydrochloride (250 mg)

- NIST. (n.d.). Tetracycline hydrochloride - the NIST WebBook.

- USP. (n.d.). USP Monographs: Epitetracycline Hydrochloride.

- USP. (2020). Tetracycline, Tetracycline Hydrochloride and Tetracycline Hydrochloride Capsules.

- PubChem. (n.d.). Epitetracycline hydrochloride | C22H25ClN2O8 | CID 54686189.

- USP. (n.d.). USP Monographs: Tetracycline Hydrochloride.

- LGC Standards. (n.d.). 4-Epitetracycline hydrochloride CRS.

Sources

- 1. 4-Epitetracycline hydrochloride | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. store.usp.org [store.usp.org]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. newdruginfo.com [newdruginfo.com]

- 7. veeprho.com [veeprho.com]

- 8. Tetracycline hydrochloride [webbook.nist.gov]

- 9. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. uspbpep.com [uspbpep.com]

Methodological & Application

Application Note: Protocol for Epitetracycline Hydrochloride in Cell Culture

Abstract & Scientific Rationale

Epitetracycline hydrochloride (4-epitetracycline) is the C4-epimer of the antibiotic tetracycline.[1][2] While often categorized merely as a degradation impurity, it serves a critical role in pharmacological research as a structural analog negative control . Unlike tetracycline, epitetracycline exhibits less than 5% of the antimicrobial activity of the parent compound and has significantly reduced binding affinity for the Tet repressor (TetR).

This application note details the protocol for utilizing epitetracycline hydrochloride in mammalian and bacterial cell culture. The core challenge in using this reagent is its reversible epimerization . In aqueous solutions (pH 2–6), tetracycline and epitetracycline exist in a thermodynamic equilibrium. Therefore, this protocol emphasizes strict pH control and fresh preparation to ensure the specific molecular species is maintained during the assay window.

Key Applications

-

Negative Control: Assessing non-specific effects of the tetracycline naphthacene core without significant antimicrobial or Tet-inducible activity.

-

Transport Studies: Substrate for specific efflux pumps (e.g., TetA) to study transport kinetics without bacterial cell death.

-

Toxicity Profiling: Differentiating the cytotoxicity of the epimer from the more toxic degradation product, anhydrotetracycline.

Chemical Properties & Stability Logic

Understanding the degradation pathway is essential for experimental validity. Epitetracycline is not a static molecule; it is part of a dynamic equilibrium.

The Epimerization Equilibrium

Under acidic conditions (pH 2–6), tetracycline reversibly isomerizes to 4-epitetracycline.[3] This reaction is catalyzed by phosphate and citrate ions.[3]

-

Implication: If you dissolve Epitetracycline in a phosphate buffer and let it sit, it will revert partially to Tetracycline, confounding your "negative control" results.

-

Prevention: Stock solutions should be prepared in ethanol or water and used immediately or frozen. Avoid prolonged storage in phosphate-buffered saline (PBS) at room temperature.

Graphviz Pathway: Tetracycline Instability

The following diagram illustrates the chemical relationship between Tetracycline, Epitetracycline, and the toxic Anhydrotetracycline.

Figure 1: The reversible epimerization of Tetracycline to Epitetracycline and subsequent degradation pathways.

Preparation of Stock Solutions[2]

Safety Note: Epitetracycline is light-sensitive and hygroscopic.[4] Handle with gloves and avoid dust inhalation.

Solubility Data

| Solvent | Solubility (max) | Stability | Recommended Use |

| Water | ~50 mg/mL (warm) | Low (Hours) | Immediate aqueous dilution |

| Ethanol (95%) | ~10 mg/mL | High (Weeks at -20°C) | Preferred Stock Solvent |

| DMSO | ~1-2 mg/mL | Moderate | Use if ethanol is contraindicated |

| PBS (pH 7.2) | ~3.3 mg/mL | Low (Reverts to Tet) | Working solution only |

Protocol: 10 mg/mL Stock Solution (Ethanol)

Using ethanol prevents the aqueous-mediated epimerization during storage.

-

Weighing: Accurately weigh 10 mg of Epitetracycline Hydrochloride.

-

Dissolution: Add 1.0 mL of 95% or 100% Ethanol. Vortex vigorously until fully dissolved.

-

Note: If the solution is cloudy, warm slightly to 37°C for 2 minutes.

-

-

Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use cellulose acetate/nitrate as drug binding may occur.

-

Aliquot & Store: Dispense into light-protected (amber) microtubes. Store at -20°C .

-

Shelf Life: 1 month at -20°C. Discard if precipitate forms or color darkens significantly (orange/brown indicates degradation).

-

Experimental Protocols

Workflow Diagram

Figure 2: Step-by-step experimental workflow ensuring reagent integrity.

Protocol A: Negative Control in Tet-Inducible Systems

Epitetracycline is used here to prove that a cellular response is due to TetR binding (specific) rather than general chemical stress (non-specific).

-

Cell Seeding: Seed mammalian cells (e.g., HeLa-TetOn) at

cells/well in a 24-well plate. Incubate overnight. -

Preparation of Media:

-

Condition 1 (Induction): Doxycycline (1 µg/mL).[5]

-

Condition 2 (Negative Control): Epitetracycline HCl (1 µg/mL).

-

Condition 3 (Vehicle): Ethanol (matched volume, e.g., 0.1%).

-

-

Treatment: Replace culture media with prepared conditions.

-

Incubation: Incubate for 24 hours.

-

Critical: Do not extend beyond 48 hours without refreshing media, as Epitetracycline may slowly equilibrate to Tetracycline, potentially triggering a late, weak induction.

-

-

Analysis: Measure reporter gene expression (Luciferase/GFP).

-

Expected Result: Doxycycline induces high expression. Epitetracycline should show expression levels comparable to Vehicle (background).

-

Protocol B: Cytotoxicity / Transport Competition Assay

Used to study efflux pump kinetics or general toxicity.

-

Dose Range: Prepare serial dilutions of Epitetracycline in complete media: 0, 10, 20, 50, 100, 200 µg/mL.

-

Note: Epitetracycline is generally less toxic than Tetracycline, but significantly less toxic than Anhydrotetracycline.

-

-

Treatment: Add to cells (e.g., HEK293 or bacterial cultures).

-

Endpoint (Mammalian): Perform MTT or CCK-8 assay after 24 hours.

-

Validation: If studying transport, co-incubate with a fluorescent substrate (e.g., Rhodamine 123) to see if Epitetracycline blocks the efflux pump, increasing intracellular Rhodamine fluorescence.

-

Data Analysis & Interpretation

When interpreting results using Epitetracycline, use the following guide to validate your system:

| Observation | Interpretation | Troubleshooting |

| No Effect (vs Vehicle) | Valid Negative Control. The molecule is inactive as intended. | N/A |

| Weak Activity (~10-20%) | Possible Reversion. Epitetracycline may have isomerized back to Tetracycline. | Was the stock stored in PBS? Was the media pH < 6? Prepare fresh stock. |

| High Toxicity | Degradation. Presence of Anhydrotetracycline.[1][6][7] | Check stock color. If brown/dark orange, discard. Ensure pH > 2. |

References

-

United States Pharmacopeia (USP). Epitetracycline Hydrochloride Reference Standard. USP Catalog No. 1238006.

-

McCormick, J. R. D., et al. (1957). "Studies of the Reversible Epimerization of Tetracyclines." Journal of the American Chemical Society, 79(11), 2849–2858.

-

Halling-Sørensen, B., et al. (2002). "Toxicity of Tetracyclines and Tetracycline Degradation Products to Environmentally Relevant Bacteria." Archives of Environmental Contamination and Toxicology, 42, 263–271.

- Mitscher, L. A. (1978). "The Chemistry of the Tetracycline Antibiotics." Medicinal Research Reviews.

-

Sigma-Aldrich (Merck). Product Information: Tetracycline Hydrochloride & Derivatives Stability.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic effects of tetracycline and its degradation products on freshwater green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinetic Profiling of Tetracycline Efflux Pumps Using Epitetracycline Hydrochloride

Abstract: The Stereochemical Decoupler

In the study of antimicrobial resistance (AMR), specifically tetracycline-specific efflux pumps (e.g., TetA, TetB), researchers face a kinetic paradox: the substrate used to measure pump activity (Tetracycline) is simultaneously toxic to the cellular machinery required to power that pump.[1]

Epitetracycline hydrochloride (ETC) , the C-4 epimer of tetracycline, offers a sophisticated solution.[1] While it retains the structural motifs required for recognition and transport by Major Facilitator Superfamily (MFS) pumps, it exhibits significantly reduced binding affinity for the 30S ribosomal subunit. This unique property allows ETC to function as a non-lethal mechanistic probe , decoupling transport kinetics from bacteriostatic toxicity.[1]

This guide details the physicochemical handling of ETC and provides a validated protocol for real-time fluorometric efflux assays.

Chemical & Physical Properties: The Stability Mandate

Handling ETC requires a deep understanding of its stereochemistry. Unlike stable fluorophores, ETC exists in a pH-dependent reversible equilibrium with Tetracycline (TC).[1] Ignorance of this equilibrium is the primary cause of experimental noise in efflux assays.

Table 1: Comparative Properties of Tetracycline Epimers

| Property | Tetracycline (TC) | Epitetracycline (ETC) | Relevance to Assay |

| Stereochemistry | 4S (Natural isomer) | 4R (Epimer) | Determines Ribosomal binding affinity.[1] |

| Ribosomal Affinity | High ( | Low (~5-10% of TC) | ETC allows high-concentration loading without immediate cell stasis.[1] |

| TetR Repressor Affinity | High (Strong Inducer) | Low (Weak Inducer) | Critical: ETC cannot reliably self-induce pump expression; pre-induction with aTc is required.[1] |

| Fluorescence (Mg²⁺) | Ex: 390nm / Em: 520nm | Ex: 400nm / Em: 520nm | Spectrally indistinguishable; allows use of standard TC filter sets. |

| Epimerization Risk | Converts to ETC at low pH | Reverts to TC at low pH | Solutions must be prepared fresh (<1 hr) to prevent reversion to the toxic form. |

Critical Warning: In aqueous solution at pH 2–6, a reversible equilibrium establishes between TC and ETC.[1] Never store dissolved ETC stocks. Reconstitute the hydrochloride salt immediately prior to the assay.

Mechanistic Pathways

To design a valid assay, one must visualize the interaction between the probe (ETC) and the resistance machinery.

Figure 1: The Tet Resistance Regulatory Cycle

This diagram illustrates why ETC serves as a substrate but fails as an inducer, necessitating the use of Anhydrotetracycline (aTc) for pump expression.

Caption: ETC acts as a transport substrate for TetA but binds TetR weakly. aTc is used to trigger TetR release, allowing TetA expression.[1]

Protocol: Whole-Cell Fluorometric Accumulation Assay

This protocol utilizes the intrinsic fluorescence of the ETC-Magnesium complex to measure intracellular accumulation in real-time.

Reagents & Equipment[1]

-

Buffer A (Wash/Starvation): 50 mM Potassium Phosphate, pH 7.0 (Mg²⁺ free).[1]

-

Buffer B (Assay Buffer): 50 mM Potassium Phosphate, pH 7.0 + 10 mM MgCl₂ .[1] (Mg²⁺ is mandatory for fluorescence).[1]

-

Carbon Source: 1M Glucose (for re-energization).[1]

-

Inducer: Anhydrotetracycline (aTc) stock (1 mg/mL in Ethanol).[1]

-

Probe: Epitetracycline Hydrochloride (Solid).[1]

-

Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or plate reader) capable of Ex 400nm / Em 520nm.[1]

Experimental Workflow

Caption: Sequential workflow ensuring pump expression (Step 2) and metabolic reset (Step 3) prior to kinetic measurement.

Detailed Methodology

Step 1: Pre-Induction (The "Expert" Step) Standard TC assays fail because the pump isn't expressed.

-

Grow E. coli (or target strain) to mid-log phase (

). -

Action: Add 50–100 ng/mL Anhydrotetracycline (aTc) .[1]

-

Why? aTc is a potent inducer that does not inhibit growth at this concentration. Incubate for 45–60 minutes to maximize TetA density in the inner membrane.

Step 2: Harvest and Energy Depletion Efflux is active transport (Proton Motive Force dependent).[1] To measure accumulation, we must initially disable the pump.

-

Centrifuge cells (4,000 x g, 10 min).

-

Wash twice with Buffer A (Mg-free).[1]

-

Resuspend in Buffer A and incubate at room temperature for 20 minutes.

-

Result: Cells are now energy-starved; pumps are inactive.[1]

Step 3: The Assay (Kinetics)

-

Resuspend cells in Buffer B (containing 10 mM MgCl₂) to

(dense suspension required for signal).[1] -

Aliquot 2 mL into a quartz cuvette (continuously stirred).

-

Baseline: Measure background fluorescence for 60s.

-

Injection 1 (Probe): Add Epitetracycline HCl to final conc. of 10 µM.

-

Observation: Fluorescence will rise rapidly as ETC enters the cell and binds intracellular Mg²⁺. It will plateau when passive diffusion equals passive efflux (since pumps are off).[1]

-

Injection 2 (Energization): Add Glucose (final 5 mM).[1]

-

Observation:

Data Analysis & Interpretation

Calculate the Efflux Rate Constant (

Troubleshooting & Controls

| Observation | Probable Cause | Corrective Action |

| No Fluorescence Signal | Lack of Magnesium | Ensure Buffer B contains >5mM MgCl₂.[1] ETC is non-fluorescent in free form.[1] |

| No Efflux upon Glucose | Pump not expressed | Did you pre-induce with aTc? ETC is a poor inducer. |

| Signal Drift | Epimerization | Did you prepare ETC stock >2 hours ago? Re-make fresh. |

| Cell Lysis | Osmotic Shock | Ensure buffers are isotonic. |

References

-

Chopra, I., & Roberts, M. (2001).[1] Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance.[1] Microbiology and Molecular Biology Reviews. [Link]

-

McMurry, L., Petrucci, R. E., & Levy, S. B. (1980).[1] Active efflux of tetracycline encoded by four genetically different tetracycline resistance determinants in Escherichia coli. Proceedings of the National Academy of Sciences. [Link]

-

Mccormick, J. R. D., et al. (1957).[1] The Reversible Epimerization of Tetracycline. Journal of the American Chemical Society. (Foundational chemistry on the C4 epimerization equilibrium). [Link]

-

Argast, M., & Beck, C. F. (1984).[1] Tetracycline diffusion through phospholipid bilayers and binding to phospholipid membranes. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Advanced Spectrophotometric Profiling of Epitetracycline Hydrochloride

Impurity Quantification and Kinetic Stability Analysis

Abstract

Epitetracycline Hydrochloride (ETC) , the C-4 epimer of Tetracycline (TC), represents a critical degradation product and impurity in tetracycline drug substances. While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for separation, it is often cost-prohibitive for high-throughput screening or real-time kinetic solubility studies. This Application Note details a robust Second-Derivative (²D) Ultraviolet Spectrophotometric method designed to resolve the overlapping spectral bands of ETC and TC. By exploiting the "Zero-Crossing" technique, researchers can quantify ETC in the presence of the parent drug without prior separation, offering a rapid Process Analytical Technology (PAT) tool for formulation development and stability testing.

Scientific Principles & Mechanism

1.1 The Spectral Challenge

Tetracycline and Epitetracycline possess nearly identical chromophores. The primary difference lies in the stereochemistry at the C-4 position (dimethylamino group).

-

Tetracycline (TC): 4S, 4aR, 5S, 5aR, 6S, 12aS configuration.

-

Epitetracycline (ETC): 4R epimer.

In standard zero-order UV absorption (

1.2 The Derivative Solution

To resolve this, we utilize Derivative Spectrophotometry . By calculating the second derivative (

-

Mechanism: The inflection points of the zero-order spectrum become maxima/minima in the first derivative (

) and zero-crossings in the second derivative ( -

The Zero-Crossing Technique: We identify a wavelength (

) where the parent compound (TC) exhibits a derivative amplitude of exactly zero, while the impurity (ETC) retains a measurable amplitude. At this specific wavelength, the signal of the mixture is proportional solely to the concentration of ETC.

Experimental Protocol: Second-Derivative Quantification

2.1 Reagents and Equipment

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm quartz cuvettes. Software capability for derivative processing (Savitzky-Golay algorithm).

-

Solvent System: 0.1 N Hydrochloric Acid (HCl). Note: Acidic media stabilizes the tetracycline ring system and prevents rapid degradation to anhydro- forms during analysis.

-

Standards:

-

Reference Standard: Epitetracycline Hydrochloride (USP/BP Grade).

-

Interference Standard: Tetracycline Hydrochloride (Pure).

-

2.2 Standard Preparation

Stock Solution A (ETC): Dissolve 10.0 mg Epitetracycline HCl in 100 mL 0.1 N HCl (100 µg/mL). Stock Solution B (TC): Dissolve 10.0 mg Tetracycline HCl in 100 mL 0.1 N HCl (100 µg/mL).

Calibration Series Construction: Prepare the following working standards from Stock A into 25 mL volumetric flasks, diluting with 0.1 N HCl:

| Standard ID | Volume Stock A (mL) | Final Conc. (µg/mL) | Purpose |

| STD-1 | 0.5 | 2.0 | LOD Determination |

| STD-2 | 1.25 | 5.0 | Linearity |

| STD-3 | 2.5 | 10.0 | Linearity |

| STD-4 | 5.0 | 20.0 | Linearity |

| STD-5 | 7.5 | 30.0 | Linearity |

| REF-TC | 5.0 (Stock B) | 20.0 | Zero-Crossing Determination |

2.3 Analytical Workflow (The "Zero-Crossing" Logic)

Step 1: Zero-Order Scanning Scan all solutions (STD 1-5 and REF-TC) from 200 nm to 400 nm . Ensure baseline correction with blank 0.1 N HCl.

Step 2: Derivative Processing

Apply the Second Derivative (

- (Scaling Factor): 4 nm (Optimization required per instrument; typically 2-8 nm).

-

Smoothing: Savitzky-Golay (9 points).

Step 3: Identification of

-

Overlay the

spectrum of pure REF-TC . -

Identify the wavelengths where the curve crosses the X-axis (Amplitude = 0).

-

Overlay the

spectrum of STD-5 (ETC) . -

Select a wavelength where REF-TC is 0 but STD-5 has a significant magnitude (positive or negative peak).

-

Target Region: Typically between 330 nm and 360 nm .

-

Selection Criteria: High sensitivity for ETC, zero interference from TC.

-

Step 4: Quantification

Measure the absolute vertical distance (amplitude) from the baseline to the curve at

Workflow Visualization

Caption: Operational workflow for isolating the Epitetracycline signal using the Second-Derivative Zero-Crossing technique.

Method Validation & Performance Criteria

To ensure the protocol is "self-validating" and trustworthy (E-E-A-T), the following parameters must be verified in your specific matrix.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Linearity ( | Confirms Beer's Law adherence in the derivative domain. | |

| Zero-Crossing Stability | The | |

| Recovery | 98.0% - 102.0% | Tested by spiking pure TC with known amounts of ETC. |

| Precision (RSD) | Ensures reproducibility of the derivative calculation. | |

| Limit of Quantitation | Derivative methods generally have higher noise; ensure S/N > 10. |

Alternative Method: Degradation Kinetics (Acidic Conditions)

If derivative software is unavailable, ETC can be distinguished by its degradation rate, though this is destructive.

-

Principle: In strong acid/heat, TC degrades to Anhydrotetracycline (ATC) faster than ETC degrades to Anhydro-4-epitetracycline.

-

Protocol: Incubate sample in 2M HCl at 60°C. Monitor absorbance at 440 nm (formation of anhydro-ring). The kinetic rate constant (

) differs for the epimer, allowing simultaneous kinetic resolution (SKR). Note: This is complex and less precise than the derivative method.

References

-

Moreno, M. E., et al. (1990). Identification of tetracyclines by second-derivative ultraviolet spectrophotometry. The Analyst. Retrieved from [Link]

-

PubChem. (2025).[2] Epitetracycline hydrochloride | C22H25ClN2O8.[2] National Library of Medicine. Retrieved from [Link]

-

Divakar Tella, E., et al. (2011).[3] Spectrophotometric Determination of Tetracyclines Using p-N,N-Dimethylphenylenediamine and Sodium Metaperiodate. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Spectrophotometric Methods for Simultaneous Determination of Oxytetracycline HCl and Flunixin Meglumine in Their Veterinary Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epitetracycline hydrochloride | C22H25ClN2O8 | CID 54686189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

Troubleshooting & Optimization

Technical Support Center: Epitetracycline Hydrochloride HPLC Analysis

Topic: Troubleshooting Peak Tailing in Epitetracycline Hydrochloride HPLC Ticket ID: #TET-ERR-004 Assigned Specialist: Senior Application Scientist

Executive Summary

Epitetracycline (4-epitetracycline) is the C-4 epimer and a primary degradation product of tetracycline. Analyzing this compound presents a unique "perfect storm" for HPLC peak tailing due to three converging factors:

-

Chelation: The tricarbonyl methane system avidly chelates trace metals (Fe, Al) found in silica matrices.

-

Silanol Interaction: The dimethylamine group at C-4 interacts strongly with residual acidic silanols.

-

Complex Ionization: With three dissociation constants (

values approx. 3.3, 7.7, and 9.7), the molecule exists as a zwitterion in neutral pH, leading to poor peak symmetry if pH is not strictly controlled.

This guide provides a self-validating troubleshooting protocol to eliminate tailing and meet USP system suitability requirements (Resolution > 1.2; Tailing Factor < 1.5).

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause of the tailing.

Figure 1: Decision matrix for isolating the cause of peak asymmetry in tetracycline analysis.

Part 2: The Chemistry of Tailing (Root Cause Analysis)

To fix the problem, you must understand the interaction mechanism. Epitetracycline is not just "sticking" to the column; it is chemically binding to it.

The Chelation Mechanism

Tetracyclines are strong chelating agents. If your silica column contains even trace amounts of metal ions (common in older "Type A" silica), the epitetracycline will bind to these metals, which are anchored to the silica surface. This creates a "pseudo-stationary phase" that retains the drug indefinitely, causing severe tailing.

-

Solution: You must use a competing chelator in the mobile phase. Ammonium Oxalate is the industry standard (and USP requirement) because it has a higher affinity for iron/aluminum than the tetracycline molecule does, effectively "stripping" the metals off the column.

Silanol Ionization

At pH values between 3.5 and 7.0, residual silanols (

-

Solution: Operate at low pH (< 2.5) to keep silanols protonated (neutral), or use End-capped columns where silanols are chemically blocked.

Part 3: Validated Solutions & Protocols

Method A: The "Modernized" USP Approach (Recommended)

Best for: Routine QC, high throughput, and avoiding toxic solvents like DMF.

This method utilizes high-purity silica and low pH to suppress silanol activity without requiring complex chelators.

| Parameter | Specification |

| Column | High-purity C18 or C8 (USP L1 or L7), End-capped. (e.g., Agilent Zorbax SB-C18 or Waters XSelect CSH) |

| Dimensions | 4.6 x 150 mm, 3.5 µm or 5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Monobasic (adjusted to pH 2.2 with Phosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 40% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Temp | 25°C - 30°C |

Why this works: At pH 2.2, the silanols are protonated (

Method B: The "Classic" Chelation Approach

Best for: Older columns, specific USP monograph compliance, or stubborn tailing on standard silica.

This protocol explicitly manages metal interactions using oxalate.

Protocol: Preparation of Mobile Phase

-

Dissolve: 6.8 g of Ammonium Oxalate in 600 mL of HPLC-grade water (0.1 M solution).

-

Add: 270 mL of Dimethylformamide (DMF). (Note: DMF improves solubility and peak shape but is viscous/toxic).

-

Add: 50 mL of 0.2 M Dibasic Ammonium Phosphate.

-

Adjust pH: Use 3N Ammonium Hydroxide or Phosphoric Acid to strictly adjust pH to 7.6 ± 0.1 .

-

Filter: Pass through a 0.45 µm nylon filter.

Critical Step: You must flush the system with water/methanol (50:50) after using this mobile phase to prevent oxalate precipitation in the pump heads.

Part 4: Column Selection Guide

Not all C18 columns are equal. For epitetracycline, the "Carbon Load" is less important than the "Silica Purity."

| Column Class | Suitability | Notes |

| Traditional C18 (Type A) | ❌ Avoid | High metal content and acidic silanols will cause severe tailing (> 2.0). |

| End-Capped C8/C18 (Type B) | ✅ Good | "Base Deactivated" (BDS) columns reduce silanol activity. |

| Polar-Embedded C18 | ✅ Excellent | The embedded polar group shields the silanols from the amine group of the drug. |

| Polymeric (PLRP-S) | ⚠️ Conditional | Eliminates silanol issues entirely (no silica), but may have lower efficiency (broader peaks). |

Part 5: Frequently Asked Questions (FAQ)

Q1: My peak is splitting, not just tailing. Why? A: This is likely a pH issue.[1] Epitetracycline has pKa values near 3.3 and 7.7. If your mobile phase pH is near these values (e.g., pH 3.5 or pH 7.5), the molecule splits between two ionization states, traveling at different speeds. Move the pH at least 1.0 unit away from the pKa.

Q2: Can I use EDTA instead of Ammonium Oxalate? A: Yes. Disodium EDTA (1-5 mM) can be added to the mobile phase as an alternative chelator. However, Oxalate is preferred for Tetracyclines as it is specified in many USP monographs and provides specific selectivity for the epimer.

Q3: I see "Ghost Peaks" eluting after my main peak. A: Tetracyclines degrade rapidly in light and alkaline conditions.

-

Protect samples from light (use amber vials).

-

Ensure your sample diluent is acidic (0.01 N HCl). If you dissolve the sample in neutral water or base, it will epimerize in the vial before injection.

Q4: Why does the USP method use DMF? A: Dimethylformamide (DMF) is a strong solvent that prevents the adsorption of tetracyclines to the stationary phase and improves solubility. However, it degrades PEEK tubing over time. If using Method B, ensure your system uses Stainless Steel or DMF-resistant tubing.

References

-

United States Pharmacopeia (USP). Tetracycline Hydrochloride Monograph: Assay and Organic Impurities. USP-NF.[2]

-

McCalley, D. V. (2023). Understanding and Managing Peak Tailing for Basic Analytes in RPLC. Chemical Communications.

-

Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Agilent Application Notes.

-

Phenomenex. Troubleshooting HPLC Peak Tailing: Silanol Interactions and Metal Chelation. Technical Guide.[3]

-

Thermo Fisher Scientific. New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline. Application Note 278.

Sources

Technical Support Center: Epitetracycline & Tetracycline Recovery

Welcome to the Advanced Applications Support Center. You are likely here because your recovery rates for Epitetracycline (Epi-TC) or its parent, Tetracycline (TC), are falling below acceptable limits (<60%) or exhibiting high variability (RSD >15%).

Epitetracycline is not just a standard analyte; it is a "shape-shifter." It is the C-4 epimer of tetracycline, and its behavior is governed by a complex equilibrium driven by pH, metal chelation, and silanol activity. To fix low recovery, we must stop treating it like a simple small molecule and start managing its specific chemical instabilities.

This guide moves beyond generic protocols to address the root causes of failure.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before changing your solvent, understand why the molecule is being lost.

| Failure Mode | Mechanism | The "Invisible" Cause |

| Epimerization | Reversible inversion of the dimethylamino group at C-4. | pH & Buffer Catalysis: Equilibrium occurs rapidly between pH 2–6. Phosphate and citrate buffers (common in SPE) can actually catalyze this reaction if temperature is uncontrolled. |

| Chelation | Formation of strong complexes with divalent metal ions ( | Trace Metals: Metals present in the sample matrix, glassware, or even the frits of the SPE cartridge bind the drug, preventing elution. |

| Silanol Binding | Interaction with free silanol groups ( | Wrong Sorbent: Using standard C18 instead of polymeric or end-capped phases causes irreversible binding of the amine group. |

| Protein Binding | Drug binds to albumin or other plasma proteins. | Inadequate Precipitation: Simple ACN crash is often insufficient; acid-assisted release is required. |

Module 2: The Optimized Protocol (Gold Standard)

This protocol is designed to neutralize the three failure modes simultaneously. It utilizes a Polymeric Sorbent (HLB) to eliminate silanol interactions and EDTA-McIlvaine Buffer to manage chelation and pH.

Reagents Preparation

-

EDTA-McIlvaine Buffer (pH 4.0): Dissolve

-

Elution Solvent: Methanol containing 10 mM Oxalic Acid.[3] Why Oxalic Acid? It is a stronger chelator than tetracycline and "strips" any remaining metals during elution.

Step-by-Step Workflow

-

Sample Pre-Treatment (Crucial Step)

-

Tissue/Solid: Homogenize

sample with -

Liquid (Plasma/Milk): Mix 1 part sample with 3 parts EDTA-McIlvaine Buffer.

-

Action: Centrifuge at

for 10 mins ( -

Note: Keep all samples on ice to slow epimerization.

-

-

SPE Cartridge Selection

-

Recommended: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent (e.g., Oasis HLB, 60mg/3cc).

-

Alternative: End-capped C18 (Must be "base-deactivated").

-

-

SPE Procedure

-

Condition:

Methanol -

Load: Load supernatant at gravity flow or low vacuum (

). Do not rush; allow kinetic interaction. -

Wash:

Water containing 5% Methanol. Purpose: Remove sugars/proteins, keep Epi-TC retained. -

Dry: Vacuum for 2-5 minutes.

-

Elute:

Methanol w/ 10 mM Oxalic Acid.

-

Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose your specific issue.

Figure 1: Diagnostic decision tree for isolating the cause of low Epitetracycline recovery.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using C18 because it is cheap, but recovery is terrible. Can I fix this without buying new cartridges? A: It is difficult, but possible. The low recovery on C18 is due to the "Silanol Effect." The amine on Epitetracycline binds to the acidic silanols on the silica surface.

-

The Fix: You must "mask" the silanols. Add 10-20 mM Oxalic Acid or Triethylamine (TEA) to your elution solvent. However, switching to a polymeric sorbent (like HLB or DVB) is the only robust solution for long-term reproducibility [1, 2].

Q2: My recovery is good, but the peak area fluctuates wildly between injections. Why? A: This is likely on-column epimerization . If your HPLC mobile phase is neutral (pH 6-7), Epitetracycline will equilibrate back to Tetracycline inside the column.

-

The Fix: Ensure your LC mobile phase is acidic (pH 2.0 - 3.0) using Formic Acid or Oxalic Acid.[3] Keep the autosampler temperature at

.

Q3: Why do you recommend Oxalic Acid in the elution solvent? A: Tetracyclines have a high affinity for calcium and magnesium. Even if you use EDTA in the loading step, trace metals in the silica sorbent or the methanol can re-bind the drug during elution. Oxalic acid acts as a "sacrificial chelator," binding the metals so the Epitetracycline can release freely [3].

Q4: Can I use a simple protein precipitation (PPT) instead of SPE? A: For simple matrices, yes. But for tissue or high-fat milk, PPT leaves behind phospholipids that cause Ion Suppression in LC-MS/MS. This manifests as "apparent" low recovery (matrix effect) even if the extraction worked. SPE removes these phospholipids.[4]

Module 5: Mechanism of Action

Understanding the chemical interaction is vital for troubleshooting.

Figure 2: The role of EDTA in breaking the Metal-Tetracycline complex to allow retention and recovery.

References

-

Waters Corporation. Oasis HLB Cartridge for Effective Cleanup of Meat Extracts Prior to Multi-Residue Veterinary Drug UPLC-MS Analysis. Application Note.

-

United Chemical Technologies. Determination of Tetracycline Antibiotics in Milk Using a Simple Strong Cation-Exchange SPE Cleanup.[5] Application Note.

-

Sokoloski, T. D., et al. (1977).[6] Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences, 66(8), 1159-1165.

-

Zhai, C., & Zou, Y. Determination of Tetracyclines in Chicken by Solid-Phase Extraction and High-Performance Liquid Chromatography. Agilent Technologies Application Note.[3]

Sources

Validation & Comparative

A Comparative Guide to the Ribosomal Binding Affinity of Tetracycline and Epitetracycline

For researchers, scientists, and drug development professionals navigating the complexities of antibiotic mechanisms, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-depth comparison of the ribosomal binding affinity of tetracycline and its common epimer, epitetracycline. By examining their structural distinctions and the resulting impact on ribosome interaction, we illuminate the critical nature of stereochemistry in antibiotic efficacy.

Introduction: The Ribosome as a Key Antibiotic Target

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis.[1][2] They achieve this by binding to the 30S subunit of the bacterial ribosome, effectively blocking the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.[1][2][3] This reversible binding prevents the addition of new amino acids to the growing polypeptide chain, thereby halting bacterial growth.[1] The affinity of a tetracycline molecule for its ribosomal binding site is a direct determinant of its potency.

Epitetracycline, the C4 epimer of tetracycline, is often considered a degradation product and is known to have significantly reduced antibacterial activity.[4][5] This guide will dissect the molecular basis for this difference in activity by focusing on their comparative binding affinity to the bacterial ribosome.

Structural Differences: The Significance of the C4 Position

Tetracycline and epitetracycline share the same planar four-ring hydronaphthalene carboxamide core. The sole structural distinction lies in the stereochemistry at the C4 position, which bears a dimethylamino group. In tetracycline, this group is in the natural alpha configuration (4S isomer), while in epitetracycline, it is in the beta configuration (4R isomer).[4][5] This seemingly minor change in the spatial arrangement of the dimethylamino group has profound consequences for the molecule's interaction with the ribosome.[4]

The Ribosomal Binding Site of Tetracycline

The primary high-affinity binding site for tetracycline on the bacterial ribosome is located on the 30S subunit.[1][2] Crystallographic studies have revealed that tetracycline binds in a pocket formed by the 16S rRNA, specifically interacting with helices h29, h31, and h34.[6][7] This binding site physically overlaps with the position that the anticodon loop of the incoming aa-tRNA would occupy in the A-site, providing a clear steric hindrance mechanism for its inhibitory action.[6] The interaction is stabilized by a network of hydrogen bonds and the chelation of a magnesium ion.

Comparing Binding Affinities: A Tale of Two Epimers

While direct, side-by-side quantitative binding affinity data for epitetracycline is sparse in the literature, a wealth of structure-activity relationship (SAR) studies consistently demonstrates its inferior biological activity compared to tetracycline.[4] This reduced activity is a direct consequence of a lower binding affinity for the ribosome. The natural 4S configuration of the dimethylamino group in tetracycline is crucial for optimal interaction with the ribosomal binding pocket.[4] Epimerization to the 4R configuration in epitetracycline disrupts the precise orientation required for effective binding, leading to a significant decrease in affinity.

| Compound | Stereochemistry at C4 | Ribosomal Binding Affinity | Antibacterial Activity |

| Tetracycline | 4S (alpha) | High (Kd in the range of 1-20 µM)[2][8][9] | High |